4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a chloro-substituted benzene core, a difluoromethoxy-substituted phenylamino group, and a piperidin-1-ylsulfonyl moiety. The difluoromethoxy group (OCHF₂) enhances metabolic stability compared to methoxy groups, while the piperidinylsulfonyl substituent may influence solubility and receptor binding .
Properties
IUPAC Name |
4-chloro-N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O4S/c20-14-9-8-13(12-17(14)29(26,27)24-10-4-1-5-11-24)18(25)23-15-6-2-3-7-16(15)28-19(21)22/h2-3,6-9,12,19H,1,4-5,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOXJSOTXZRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the chloro group: Chlorination of the benzamide core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the difluoromethoxy group: This step may involve the reaction of the benzamide with a difluoromethoxy-containing reagent under appropriate conditions.
Sulfonylation with piperidine:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or phenyl rings.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidinylsulfonyl group suggests potential interactions with neurotransmitter systems or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous benzamides and sulfonamides with variations in substituents, core modifications, and applications. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Application/Activity | Molecular Weight (g/mol) | Melting Point (°C) | Source |
|---|---|---|---|---|---|
| 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide | 2-(difluoromethoxy)phenyl, piperidin-1-ylsulfonyl | Under investigation (likely agrochemical/pharmaceutical) | ~434.8* | Not reported | Synthesis data inferred from analogs |
| 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 341965-12-6) | 4-Cl-3-CF₃-phenyl, pyrrolidin-1-ylsulfonyl | Agrochemical candidate | ~488.3 | Not reported | |
| 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (Flusulfamide) | 2-Cl-4-NO₂-phenyl, trifluoromethyl | Herbicide (pesticide) | ~429.7 | Not reported | |
| 3-(aminosulfonyl)-4-chloro-N-[(R)-(2S)-1-methyl-2-pyrrolidinylmethyl]benzamide | Chiral pyrrolidinyl, aminosulfonyl | Antipsychotic (schizophrenia) | ~492.0 | 190–192 |
*Calculated based on formula C₁₉H₁₈ClF₂N₂O₄S.
Key Observations
Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound may improve metabolic stability compared to nitro (NO₂) or trifluoromethyl (CF₃) groups in flusulfamide, which are associated with herbicidal activity . Piperidinyl vs.
Chirality and Pharmacological Activity: The Sanofi-Aventis compound () highlights the importance of stereochemistry in benzamide derivatives. Its chiral pyrrolidinyl group and specific configuration are critical for antipsychotic efficacy, suggesting that the target compound’s piperidinyl group may require stereochemical optimization for pharmaceutical use .
Agrochemical vs. Pharmaceutical Design: Pesticides like flusulfamide prioritize electron-withdrawing groups (e.g., NO₂, CF₃) for reactivity and stability, while pharmaceuticals (e.g., Sanofi’s antipsychotic) focus on chiral centers and sulfonamide positioning for receptor specificity .
Research Findings and Data
Physicochemical Properties
- Solubility : Piperidinylsulfonyl groups generally enhance aqueous solubility compared to pyrrolidinyl analogs due to increased hydrogen-bonding capacity .
Biological Activity
The compound 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments, structure-activity relationships (SAR), and pharmacological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperidine moiety, which is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects. The presence of the chloro and difluoromethoxy substituents enhances its lipophilicity and may contribute to its biological efficacy.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study on piperidine derivatives demonstrated strong antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus . The synthesized compound was evaluated for its antimicrobial activity, showing moderate to strong inhibition against these pathogens.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its ability to inhibit acetylcholinesterase (AChE) and urease. A study reported that certain piperidine derivatives displayed strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for the most active compounds were noted to be significantly lower than those of standard inhibitors.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Compounds with similar sulfonamide structures have been reported to exhibit cytotoxic effects against various cancer cell lines. Further investigations into the mechanism of action are ongoing, focusing on apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Antimicrobial Efficacy : In a controlled study, the compound was tested against five bacterial strains. Results showed that it inhibited bacterial growth effectively, with varying degrees of potency depending on the strain.
- Enzyme Inhibition : The compound was subjected to enzyme inhibition assays where it demonstrated competitive inhibition of AChE, with a calculated IC50 value indicating strong potential for therapeutic applications in cognitive disorders.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations, warranting further exploration into its mechanisms of action.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine ring and substituents on the aromatic rings can significantly influence potency and selectivity towards specific biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and potentially increases membrane permeability |
| Difluoromethoxy | May improve binding affinity to target enzymes or receptors |
| Piperidine Moiety | Associated with various pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
